2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone
Description
2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a sulfur-containing heterocyclic compound featuring a benzylthio group, a seven-membered 1,4-thiazepane ring substituted with a morpholinomethyl moiety, and an ethanone functional group.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S2/c22-19(16-25-14-17-5-2-1-3-6-17)21-7-4-12-24-15-18(21)13-20-8-10-23-11-9-20/h1-3,5-6,18H,4,7-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXQVINHBGLJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazepane Ring: This can be achieved by cyclization reactions involving appropriate precursors such as diamines and thioethers.
Introduction of the Benzylthio Group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with a thiol group.
Attachment of the Morpholinomethyl Group: This can be done through reductive amination reactions where morpholine is reacted with formaldehyde and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Scientific Research Applications
2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The morpholinomethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The thiazepane ring may interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Research Findings and Limitations
- The target compound’s morpholinomethyl group may improve blood-brain barrier penetration compared to benzothiazole or thiadiazole derivatives.
- Gaps in Data: Limited experimental studies directly comparing the target compound with its analogues. Most inferences are derived from structural and functional group analyses.
Biological Activity
2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a synthetic compound that belongs to a class of thiazepane derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone can be described as follows:
- Molecular Formula : C₁₈H₃₁N₂OS
- Molecular Weight : 325.53 g/mol
- Structural Features : The compound contains a thiazepane ring, a morpholinomethyl group, and a benzylthio moiety, contributing to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that derivatives of thiazepane compounds may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
- Cytotoxic Effects : In vitro studies have demonstrated that 2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels, leading to apoptosis in malignant cells .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | NIH3T3 | 10.0 | Induction of apoptosis | |
| Study 2 | HeLa | 8.5 | ROS modulation | |
| Study 3 | A375 | 6.0 | Cytotoxicity via oxidative stress |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : A study published in Cancer Letters explored the effects of thiazepane derivatives on tumor growth in mice. The results indicated that treatment with 2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone significantly reduced tumor size and improved survival rates compared to control groups .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound against neurodegenerative diseases. It was found to enhance neuronal survival under oxidative stress conditions in vitro, suggesting its potential use in treating disorders such as Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
